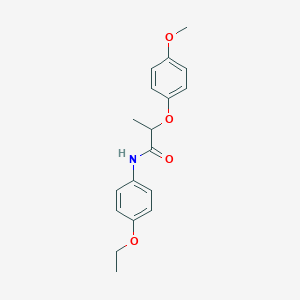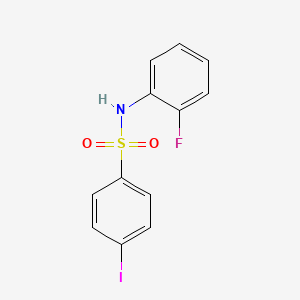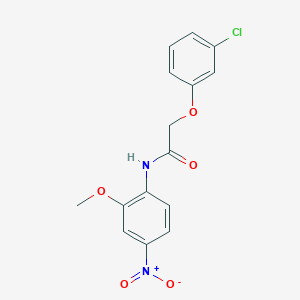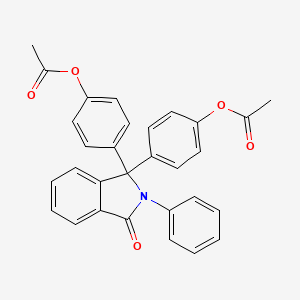![molecular formula C15H11BrN4O B4899741 N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which plays a critical role in various cellular signaling pathways. In
Mecanismo De Acción
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 works by selectively binding to the active site of SHP-2 and inhibiting its phosphatase activity. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various cellular signaling pathways. The precise mechanism of action of this compound 61-3606 is still being studied, but it is believed to involve the disruption of protein-protein interactions and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound 61-3606 has been shown to have a range of biochemical and physiological effects in various cell types and animal models. Inhibition of SHP-2 by this compound 61-3606 has been shown to reduce cell proliferation, induce apoptosis, and inhibit tumor growth in various cancer models. This compound 61-3606 has also been shown to modulate insulin signaling and glucose metabolism, making it a potential therapeutic target for diabetes. In addition, this compound 61-3606 has been shown to have anti-inflammatory effects, making it a potential therapeutic target for autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 has several advantages for use in lab experiments. It is a highly selective inhibitor of SHP-2, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 in the low nanomolar range, making it suitable for use in a wide range of experimental settings. However, this compound 61-3606 does have some limitations. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, its mechanism of action is still being studied, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the identification of new therapeutic targets for this compound 61-3606, particularly in diseases where SHP-2 dysregulation has been implicated. Finally, further studies are needed to fully understand the mechanism of action of this compound 61-3606 and its downstream effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for the synthesis include 4-bromo-1H-pyrazole, 4-aminophenylpyridine-2-carboxamide, and various reagents and solvents. The reaction proceeds through several steps, including nucleophilic substitution, condensation, and cyclization, to yield the final product. The synthesis of this compound 61-3606 has been optimized to ensure high purity and yield, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 has been used extensively in scientific research to study the role of SHP-2 in various cellular processes. SHP-2 is a critical regulator of cell growth, differentiation, and survival, and dysregulation of SHP-2 has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. By selectively inhibiting SHP-2, this compound 61-3606 can help researchers better understand the underlying mechanisms of these diseases and potentially identify new therapeutic targets.
Propiedades
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-11-9-18-20(10-11)13-6-4-12(5-7-13)19-15(21)14-3-1-2-8-17-14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZJFFWBNOOGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)

![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)

![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)
